molecular formula C14H10O4 B2649320 (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(furan-2-yl)prop-2-en-1-one CAS No. 175654-36-1

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2649320
CAS No.: 175654-36-1
M. Wt: 242.23
InChI Key: HBXJOSUNFKXJOK-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(furan-2-yl)prop-2-en-1-one is a synthetic chalcone derivative designed for pharmaceutical and biological research. This compound integrates two privileged pharmacophores: the 1,3-benzodioxole ring and a furan moiety, within a chalcone scaffold. Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids noted for their broad spectrum of pharmacological activities . The 1,3-benzodioxole structural element is present in a plethora of bioactive molecules . Researchers are exploring such hybrid structures for their potential to exhibit enhanced or multi-targeted biological effects. The primary research applications for this compound are anticipated to be in the areas of antibacterial and anticancer agent development. Chalcone derivatives have demonstrated significant antibacterial sensitivity against various bacterial species in recent studies . Furthermore, chalcones are widely investigated for their anti-cancer properties, as they can interact with multiple molecular targets involved in proliferation and cell survival . The mechanism of action for chalcones can vary based on specific substituents, but often includes enzyme inhibition and interaction with protein targets, which can be studied through molecular docking and in silico investigations . Additionally, some compounds containing the 1,3-benzodioxole group have been reported to act as modulators of the TRPM8 receptor (a cold and menthol receptor), suggesting potential research applications in neurobiology and sensory physiology . This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers are encouraged to conduct their own assays, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, to fully characterize the compound's properties for their specific applications .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-11(12-2-1-7-16-12)5-3-10-4-6-13-14(8-10)18-9-17-13/h1-8H,9H2/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXJOSUNFKXJOK-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2H-1,3-benzodioxole-5-carbaldehyde and furan-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce dihydrochalcones. Substitution reactions can lead to a variety of substituted chalcones with different functional groups.

Scientific Research Applications

Biological Activities

Research indicates that (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(furan-2-yl)prop-2-en-1-one exhibits several biological activities:

Antioxidant Activity

The compound has demonstrated significant antioxidant properties, which are essential for combating oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation. It may inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling during inflammation.

Anticancer Potential

Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the induction of apoptosis and cell cycle arrest.

Applications in Medicinal Chemistry

Given its diverse biological activities, this compound holds promise for various applications in medicinal chemistry:

Drug Development

As a lead compound, this compound can be modified to enhance its efficacy and reduce toxicity. Structure–activity relationship (SAR) studies are crucial for developing more potent derivatives.

Functional Studies

The compound can be utilized in functional studies to investigate its interactions with specific biomolecules. Understanding these interactions can provide insights into its potential therapeutic applications and mechanisms of action.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of (2E)-3-(2H-benzodioxol-5-y-l)-1-(furan-y-l)prop-2-en-one on human breast cancer cells. The results indicated that the compound inhibited cell proliferation and induced apoptosis through the activation of caspases.

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, the compound was shown to reduce the expression of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests that it could be a candidate for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the PI3K/Akt or MAPK pathways. Additionally, its antimicrobial effects could result from disrupting bacterial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural and electronic features of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(furan-2-yl)prop-2-en-1-one and its analogs:

Compound Substituent (R) Molecular Weight (g/mol) Crystal System/Space Group Dihedral Angle (°)* Notable Properties Ref.
Target Compound Furan-2-yl 258.29 Not reported N/A Electron-rich heterocycle
(E)-1-(1,3-Benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one 3-Bromophenyl 331.16 Monoclinic, $ P2_1/c $ 10.8 Enhanced C–H···O interactions
(2E)-3-(1,3-Benzodioxol-5-yl)-1-(3-bromo-2-thienyl)prop-2-en-1-one 3-Bromo-2-thienyl 333.24 Undetermined 12.5 (thiophene) NLO applications
(2E)-1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one 4-Chlorophenyl 286.72 Not reported N/A Antifungal activity
(E)-1-(1,3-Benzodioxol-5-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one 4-Hydroxyphenyl 266.29 Not reported N/A Intramolecular H-bonding (S(5))

*Dihedral angle between benzodioxole and substituent aryl rings.

Key Observations:

Substituent Effects on Conjugation: Electron-withdrawing groups (e.g., bromo, chloro) increase polarization of the α,β-unsaturated system, enhancing reactivity and intermolecular interactions. For example, the 3-bromophenyl derivative forms layered crystal structures via C–H···O bonds .

Crystal Packing and Non-Covalent Interactions: Thiophene-containing analogs exhibit undulating (100) sheets stabilized by C–H···O interactions, which are critical for NLO material design . The 4-hydroxyphenyl derivative forms intramolecular hydrogen bonds (O–H···O), influencing solubility and stability .

Biological Activity: Chlorophenyl and dimethoxyphenyl analogs demonstrate antifungal activity, suggesting that electron-deficient substituents may enhance bioactivity . No direct antifungal data are available for the furan-substituted target compound, highlighting a research gap.

Biological Activity

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(furan-2-yl)prop-2-en-1-one , commonly referred to as a chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Structurally characterized by a conjugated system that includes a benzodioxole moiety and a furan ring, this compound exhibits unique electronic properties that influence its reactivity and potential therapeutic effects.

  • Molecular Formula : C14H10O4
  • Molecular Weight : 242.23 g/mol
  • Structure : The compound features a prop-2-en-1-one linker connecting the benzodioxole and furan rings, contributing to its biological activity.

Antioxidant Activity

Research indicates that chalcone derivatives, including (2E)-3-(2H-benzodioxol-5-yl)-1-(furan-2-yl)prop-2-en-1-one, possess significant antioxidant properties. These compounds can scavenge reactive oxygen species (ROS), which play a crucial role in cellular damage and various diseases. The antioxidant capacity is often measured using assays such as DPPH or ABTS.

Enzyme Inhibition

Studies have shown that this compound can modulate enzyme activities, particularly:

  • Monoamine Oxidase (MAO) : Inhibitory activities against MAO-B have been observed, with IC50 values indicating potent inhibition. For example, related compounds have shown IC50 values as low as 0.51 μM for MAO-B inhibition .
CompoundTarget EnzymeIC50 (μM)
CC1MAO-B0.69
CC2MAO-B0.51
CC2BChE7.00

Antimicrobial Activity

The biological evaluation of related compounds suggests that some derivatives exhibit antimicrobial properties, although the specific activity of (2E)-3-(2H-benzodioxol-5-yl)-1-(furan-2-yl)prop-2-en-1-one requires further investigation. The structure–activity relationship (SAR) studies indicate that modifications in substituents can significantly affect antimicrobial efficacy .

Study on Antioxidant and Antimicrobial Activities

A study conducted on various chalcone derivatives demonstrated that those containing electron-donating groups exhibited enhanced antioxidant and antimicrobial activities. The presence of the benzodioxole and furan rings was crucial for these effects, suggesting that (2E)-3-(2H-benzodioxol-5-yl)-1-(furan-2-yl)prop-2-en-1-one may share similar properties .

In Vitro Toxicity Analysis

In vitro toxicity tests on cell lines such as Vero cells indicated that certain chalcone derivatives are non-toxic up to concentrations of 100 μg/mL. This safety profile is essential for considering further development into therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(furan-2-yl)prop-2-en-1-one, and how can reaction conditions be standardized?

  • Methodology : Claisen-Schmidt condensation is commonly employed using 1-(furan-2-yl)ethanone and 1,3-benzodioxole-5-carbaldehyde in methanol with a base (e.g., KOH) at 278 K. Reaction monitoring via TLC and purification via recrystallization (e.g., methanol) ensures product purity .
  • Critical Parameters : Base concentration (10% KOH), solvent polarity, and reaction time (4–6 hours) significantly impact yield. Cold methanol washing minimizes byproduct contamination.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of the compound?

  • NMR Analysis :

  • ¹H NMR : Peaks at δ 6.5–7.5 ppm (aromatic protons from benzodioxole and furan), δ 7.8–8.2 ppm (enone α,β-unsaturated ketone protons), and δ 5.9–6.2 ppm (methylene protons of benzodioxole).
  • ¹³C NMR : Carbonyl signal at ~190 ppm (C=O), aromatic carbons at 100–160 ppm .
    • IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and 1250–1050 cm⁻¹ (C-O-C stretching in benzodioxole) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using 10–100 µg/mL concentrations.
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How do steric and electronic factors influence the compound’s reactivity in Michael addition reactions?

  • Mechanistic Insight : The α,β-unsaturated ketone acts as a Michael acceptor. Electron-withdrawing benzodioxole enhances electrophilicity at the β-carbon. Steric hindrance from the furan ring affects nucleophile accessibility .
  • Experimental Validation : Kinetic studies using thiols or amines as nucleophiles in aprotic solvents (e.g., DMF) under varying temperatures (25–60°C) .

Q. What crystallographic data reveal about the compound’s conformation and intermolecular interactions?

  • X-ray Crystallography :

  • Bond Angles : C=C-O angles in benzodioxole (~105°) and dihedral angles between enone and aromatic rings (5–12°) indicate planarity .
  • Packing Analysis : Weak C-H···O hydrogen bonds (2.8–3.2 Å) stabilize crystal lattices, forming sheet-like structures .
    • Data Interpretation : Use software like SHELXL for refinement and ORTEP-3 for molecular graphics .

Q. How can computational modeling (DFT, MD) predict its binding affinity to biological targets?

  • Docking Studies : AutoDock Vina or Schrödinger Suite for simulating interactions with enzymes (e.g., COX-2, topoisomerase II).
  • DFT Calculations : HOMO-LUMO analysis (ΔE ≈ 3–5 eV) predicts electron transfer behavior. ESP maps identify nucleophilic/electrophilic regions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, incubation time).
  • Mitigation : Standardize protocols (e.g., 24-hour incubation, 10% FBS) and validate via orthogonal assays (e.g., apoptosis staining vs. MTT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.